molecular formula C6H10O B1207279 3-Hexenal CAS No. 4440-65-7

3-Hexenal

Cat. No.: B1207279
CAS No.: 4440-65-7
M. Wt: 98.14 g/mol
InChI Key: GXANMBISFKBPEX-UHFFFAOYSA-N
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Description

3-Hexenal, specifically the (Z)-3-isomer known as leaf aldehyde, is an unsaturated six-carbon aldehyde (C 6 H 10 O) that functions as a pivotal Green Leaf Volatile (GLV) . It is produced almost instantaneously upon mechanical damage or herbivory in plants via the enzymatic cleavage of linolenic acid by the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL) . This compound is characterized by an intense, penetrating odor of freshly cut grass and leaves, and it is a major contributor to the ripe tomato aroma and other fruit and vegetable flavors . In plant biology research, this compound is a critical molecule for studying plant-herbivore interactions. As the first product in the GLV biosynthesis pathway, it acts as a damage-associated molecular pattern (DAMP) that can trigger direct and indirect defense mechanisms in plants, including the priming of neighboring plants against threats . Its high reactivity, attributable to its aldehyde functional group, is a key area of investigation. Studies focus on its ability to form Schiff bases with amino groups, which is a potential mechanism for its observed negative effects on insect herbivore growth and development, explaining why many insects have evolved countermeasures to suppress its production . This reagent is essential for research in chemical ecology, allowing scientists to probe plant signaling pathways, herbivore adaptation mechanisms, and tritrophic interactions involving predators attracted to GLVs. Furthermore, this compound is a valuable standard and precursor in flavor and fragrance chemistry research due to its role as a key aroma compound . It rapidly isomerizes to (E)-2-hexenal, and its reduction leads to the corresponding alcohol, cis-3-hexenol (leaf alcohol) . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

4440-65-7

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

hex-3-enal

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3

InChI Key

GXANMBISFKBPEX-UHFFFAOYSA-N

SMILES

CCC=CCC=O

Isomeric SMILES

CC/C=C/CC=O

Canonical SMILES

CCC=CCC=O

boiling_point

57.00 °C. @ 28.00 mm Hg

density

0.970-0.980

melting_point

126 °C

Other CAS No.

69112-21-6
4440-65-7

physical_description

Solid

Pictograms

Flammable; Irritant

solubility

insoluble in water;  soluble in fat
soluble (in ethanol)

Synonyms

(Z)-3-hexenal
3-hexenal

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexenal can be synthesized through various methods. One common approach involves the oxidation of 3-hexen-1-ol using oxidizing agents such as dimethyl sulfoxide (DMSO) and iodine-based catalysts like IBX (2-iodoxybenzoic acid). This method is advantageous due to its high yield and mild reaction conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via biotransformation processes. For instance, recombinant enzymatic systems using Saccharomyces cerevisiae alcohol dehydrogenase (ScADH1) and Candida boidinii formate dehydrogenase (FDH) have been employed to convert trans-2-hexenal to trans-2-hexenol, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hexenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexanoic acid.

    Reduction: It can be reduced to 3-hexen-1-ol.

    Addition: It can participate in addition reactions with nucleophiles due to the presence of the carbon-carbon double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Addition: Reagents like hydrogen chloride or bromine can be used for addition reactions.

Major Products:

Scientific Research Applications

Chemical Properties and Production

3-Hexenal exists primarily as two isomers: cis-3-hexenal and trans-2-hexenal. It is produced in plants as a response to mechanical damage or herbivory, serving as a signaling molecule that enhances plant defense mechanisms. The production of this compound can be catalyzed by specific enzymes such as 3Z,2E-enal-isomerase, which converts Z-3-hexenal to E-2-hexenal .

Applications in Agriculture

Plant Defense Mechanism
this compound plays a crucial role in enhancing the immune responses of plants. Research indicates that it can induce the expression of genes involved in biological defense against pathogens, particularly in post-harvest treatments for fruits and vegetables . For instance, strawberries treated with this compound exhibited reduced mold infection rates and improved survival compared to untreated controls .

Natural Pesticide
The antifungal properties of this compound make it a promising candidate for natural pesticides. Its application can reduce the need for synthetic chemicals, thus minimizing chemical residues on food products. Studies have shown that GLVs like this compound can effectively inhibit the growth of various pathogens, offering an eco-friendly alternative for crop protection .

Applications in Food Preservation

Flavoring Agent
In the food industry, this compound is recognized for its flavoring properties. It imparts a fresh green aroma to foods and is often used in flavor formulations for beverages and processed foods . Its sensory attributes contribute significantly to consumer acceptance and product appeal.

Shelf-life Extension
The use of this compound as a natural preservative has been investigated extensively. Its application has been shown to extend the shelf life of perishable goods by reducing spoilage caused by microbial contamination. For example, apples treated with hexanal showed decreased decay rates during storage .

Therapeutic Potential

Emerging research suggests that this compound may possess therapeutic properties. Its role as a plant metabolite indicates potential health benefits when consumed. Some studies have indicated that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress . Further research is required to fully elucidate its pharmacological effects.

Case Study 1: Postharvest Treatment of Strawberries

A study investigated the effects of treating strawberries with cis-3-hexenal and trans-2-hexenal. The results demonstrated that treated strawberries had significantly lower infection rates from Botrytis cinerea compared to untreated controls. Approximately 60% of treated strawberries survived after two days post-infection, highlighting the efficacy of these compounds in enhancing fruit durability .

Case Study 2: Natural Pesticide Development

Research focused on developing natural pesticides using GLVs, including this compound. Field trials showed that crops treated with these volatiles had reduced pest populations and improved yield compared to those treated with conventional pesticides. This study underscores the potential of this compound as a sustainable agricultural input .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Agriculture Enhances plant defense mechanismsInduces gene expression for pathogen resistance
Natural Pesticide Acts as an antifungal agentReduces pathogen growth in crops
Food Preservation Serves as a flavoring agent and extends shelf lifeDecreases spoilage in fruits like apples
Therapeutic Potential Possible antioxidant propertiesMay protect against oxidative stress

Mechanism of Action

The mechanism of action of 3-hexenal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional distinctions between 3-hexenal and analogous compounds:

Compound Name Formula Functional Group Structural Features Key Properties/Applications
This compound C₆H₁₀O Aldehyde Unsaturated (C3 double bond) Grassy odor; plant defense signaling .
2-Hexenal C₆H₁₀O Aldehyde Unsaturated (C2 double bond) Strong herbaceous odor; used in flavors .
Hexanal C₆H₁₂O Aldehyde Saturated (no double bond) Antimicrobial; involved in plant stress responses .
cis-3-Hexenol C₆H₁₂O Alcohol Unsaturated (C3 double bond) Stable grassy flavor; fragrance industry .
2-Methylhexanal C₇H₁₄O Aldehyde Branched (methyl at C2) Altered reactivity due to branching .

Key Research Findings

Reactivity and Stability
  • Isomerization : (Z)-3-Hexenal is highly unstable and readily isomerizes to (E)-2-hexenal, a conjugated aldehyde with a stronger, pungent odor . This transformation is both spontaneous and enzyme-mediated, influencing its persistence in biological systems .
  • Enzymatic Reduction: this compound is reduced to (Z)-3-hexenol in plant tissues, a reaction dependent on NADPH. This conversion mitigates its toxicity while preserving defensive functions .

Physicochemical Properties

Property This compound 2-Hexenal Hexanal
Boiling Point Not reported 146–147°C 128–130°C
Odor Threshold ~0.1 ppb ~0.5 ppb ~4.5 ppb
LogP (Hydrophobicity) 1.73 1.85 (estimated) 1.78

Notes:

  • This compound’s moderate hydrophobicity (logP ~1.73) facilitates diffusion through plant cuticles but also contributes to volatility .
  • Data gaps in boiling points highlight the need for further experimental characterization.

Metabolic Pathways

  • Lipoxygenase (LOX) Pathway: this compound is synthesized from linolenic acid via LOX activity in wounded plant tissues.
  • Contrast with Hexanal : Hexanal derives from hexenal isomerization or alternative pathways, emphasizing structural influences on metabolic fate .

Biological Activity

3-Hexenal, a six-carbon aldehyde, is a significant compound in the realm of plant biology, particularly known for its role as a green leaf volatile (GLV). This compound is produced in response to herbivory and mechanical damage, serving various ecological functions such as plant defense and signaling. This article explores the biological activity of this compound, highlighting its biochemical pathways, ecological roles, and potential applications based on recent research findings.

This compound exists primarily in two isomeric forms: (Z)-3-hexenal and (E)-2-hexenal. The former is rapidly produced from lipid peroxidation during plant stress, particularly when tissues are damaged. The enzymatic conversion of (Z)-3-hexenal to (E)-2-hexenal is catalyzed by specific isomerases identified in various plant species, including cucumbers and peppers .

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC6H10O
Molecular Weight98.15 g/mol
Boiling Point132 °C
SolubilitySoluble in organic solvents

Plant Defense Mechanism

This compound plays a crucial role in plant defense by attracting natural predators of herbivores. For instance, it has been shown to increase the foraging efficiency of predators like Geocoris spp., thereby reducing herbivore populations . Additionally, the production of this volatile compound can deter oviposition by female moths, thus protecting the plants from further damage .

Interaction with Other Organisms

The emission of this compound has been linked to various interspecies interactions. For example, studies have shown that its presence can influence the behavior of beneficial insects and pathogens alike. In a controlled study involving strawberries treated with this compound, it was observed that the compound significantly reduced mold infection rates compared to untreated controls . This suggests potential applications in post-harvest treatments to enhance fruit longevity.

Case Studies

  • Cucumber Isomerases : Research identified two hexenal isomerases in cucumbers that facilitate the conversion of (Z)-3-hexenal into (E)-2-hexenal. This enzymatic activity not only affects the volatile profile but also enhances the plant's ability to respond to herbivory .
  • Strawberry Preservation : A study demonstrated that strawberries treated with cis-3-hexenal showed improved survival rates against Botrytis cinerea infections. The survival rates were significantly higher than those of control strawberries, indicating that this compound could be used effectively as a natural preservative .

Regulatory Mechanisms

The biosynthesis of this compound is regulated by various environmental factors including pH levels and calcium ion concentrations. Recent findings suggest that a hydrophobic environment may also enhance its production . Understanding these regulatory mechanisms can provide insights into optimizing conditions for increased production of this valuable compound.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexenal
Reactant of Route 2
3-Hexenal

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